Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate
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Overview
Description
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromine atom, a pyrazine ring, and an oxazine ring, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one with various aromatic aldehydes in the presence of copper(I) catalysts has been reported .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts, sodium methoxide, and tributyltin hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated heterocycles and pyrazine derivatives. Examples are:
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 7-bromo-4-(bromomethyl)-2-methylindole
Uniqueness
What sets Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate apart is its unique combination of a pyrazine ring and an oxazine ring, along with the presence of a bromine atom. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications .
Properties
Molecular Formula |
C8H6BrN3O4 |
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Molecular Weight |
288.05 g/mol |
IUPAC Name |
methyl 7-bromo-3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O4/c1-15-8(14)4-5(9)12-7-6(11-4)10-3(13)2-16-7/h2H2,1H3,(H,10,11,13) |
InChI Key |
UZXXYQWIOOQURO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=N1)NC(=O)CO2)Br |
Origin of Product |
United States |
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